tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride
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Overview
Description
tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride is a chemical compound with significant applications in organic synthesis and pharmaceutical research. It is known for its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride typically involves multiple steps, including amination, reduction, esterification, amino group protection, and condensation. One common synthetic route starts from 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, and amino group protection before the final condensation step . The overall yield of this process is approximately 59.5%.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamate
- tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrobromide
- tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydroiodide
Uniqueness
tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its bromide or iodide counterparts.
Properties
Molecular Formula |
C14H23ClN2O2 |
---|---|
Molecular Weight |
286.80 g/mol |
IUPAC Name |
tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-10-6-5-7-11(8-10)12(9-15)16-13(17)18-14(2,3)4;/h5-8,12H,9,15H2,1-4H3,(H,16,17);1H |
InChI Key |
HLWDMGFVUDESMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)NC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
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